Product packaging for Bacteriocin carnobacteriocin BM1(Cat. No.:)

Bacteriocin carnobacteriocin BM1

Cat. No.: B1578138
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Description

Bacteriocin carnobacteriocin BM1 (Cbn BM1) is a class IIa bacteriocin produced by Carnobacterium maltaromaticum . This reagent is a highly pure, research-grade peptide for laboratory investigations. It exhibits potent antibacterial activity, particularly against foodborne pathogens such as Listeria and Enterococcus . The primary research value of Cbn BM1 lies in its specific mechanism of action, which targets the bacterial cell membrane. Studies have shown that its antimicrobial effect is strongly modulated by the physiological state of the target bacteria. The bacteriocin is most effective against cells in the log (exponential) growth phase, where it causes significant morphological damage, increases membrane fluidity, and disrupts the membrane potential (Δψ component of the proton-motive force) . In contrast, bacteria in the stationary phase demonstrate considerable resistance to its effects. Furthermore, research into strains resistant to Cbn BM1 indicates that while their surface properties can vary greatly, these physicochemical characteristics are not a definitive predictor of the resistant phenotype at the population level, presenting a complex area for further study . This makes this compound an essential tool for researchers in microbiology and food safety, enabling studies on novel antimicrobial mechanisms, bacterial resistance patterns, and the development of biocontrol agents.

Properties

bioactivity

Antibacterial

sequence

AISYGNGVYCNKEKCWVNKAENKQAITGIVIGGWASSLAGMGH

Origin of Product

United States

Classification and Origin of Carnobacteriocin Bm1

Taxonomic Placement within Class IIa Bacteriocins

Bacteriocins are categorized into classes based on their structure, molecular weight, and thermal stability. Class II bacteriocins are small, heat-stable peptides that are not post-translationally modified. This class is further divided into subclasses, with class IIa, or pediocin-like bacteriocins, being the largest group. oup.comnih.gov

Carnobacteriocin BM1 is a member of the class IIa bacteriocins. oup.comnih.gov A defining characteristic of this group is the presence of a conserved amino acid sequence in their N-terminal region, often called the "pediocin box," with the consensus sequence YGNGV(L). oup.comnih.gov These bacteriocins exhibit a high content of nonpolar amino acids and have a net positive charge, with isoelectric points (pI) typically ranging from 8 to 10. oup.comnih.gov While most class IIa bacteriocins have a hairpin-stabilizing tryptophan and/or cysteine residue near the C-terminal end, carnobacteriocin BM1 is part of a group that lacks these features. nih.gov The genes responsible for producing carnobacteriocin BM1 have been identified on the chromosome of the producer organism, which is not always the case, as many bacteriocin (B1578144) genes are located on plasmids. nih.govnih.gov

Producer Organisms: Carnobacterium piscicola and Carnobacterium maltaromaticum Strains

The primary producers of carnobacteriocin BM1 are strains of Carnobacterium piscicola and Carnobacterium maltaromaticum. nih.govnih.govnih.gov Historically, these two species have undergone taxonomic reclassification. C. maltaromaticum was formerly known as C. piscicola. oup.com

Carnobacterium is a genus of Gram-positive bacteria belonging to the family Carnobacteriaceae. wikipedia.org Strains of C. maltaromaticum are known to produce a variety of bacteriocins, sometimes multiple types within a single strain. For example, strain UAL307 produces carnobacteriocin BM1 alongside piscicolin 126 and the circular bacteriocin carnocyclin A. nih.govnih.govoup.com Similarly, C. maltaromaticum strain LV17 is known to produce at least three class II bacteriocins, including carnobacteriocin BM1. oup.com Genomic studies have revealed that many strains of C. maltaromaticum that carry the gene for carnobacteriocin BM1 also possess the associated immunity gene, which protects the bacterium from its own antimicrobial peptide. nih.govresearchgate.net

Isolation Sources and Ecological Niches of Producer Strains

Strains of Carnobacterium that produce carnobacteriocin BM1 have been isolated from a variety of ecological niches, particularly food environments. These bacteria are frequently found in meat and fish products. oup.comvt.edu

For instance, the Carnobacterium piscicola LV17B strain, a known producer of carnobacteriocin BM1, was originally isolated from fresh pork. nih.gov The Carnobacterium maltaromaticum UAL307 strain was also isolated from fresh pork. nih.gov Other isolation sources for C. maltaromaticum include dairy products and seafood, such as smoked salmon. nih.govasrjetsjournal.org These bacteria are well-adapted to the conditions found in chilled and vacuum-packaged food products, where they can grow and produce bacteriocins. oup.com While some strains are associated with food spoilage, others are explored for their potential as biopreservatives to inhibit the growth of pathogenic bacteria like Listeria monocytogenes. nih.govoup.com Strains have also been isolated from the gastrointestinal tracts of fish. vt.edu

Genetic Organization and Biosynthesis of Carnobacteriocin Bm1

Chromosomal Localization of the Structural Gene (cbnBM1)

The structural gene responsible for encoding the carnobacteriocin BM1 peptide, designated as cbnBM1, is located on the bacterial chromosome. nih.govresearchgate.net Specifically, a 4.0-kb EcoRI-PstI genomic fragment contains the cbnBM1 structural gene. nih.gov The gene cluster for carnobacteriocin BM1 includes the structural gene cbnBM1 and a gene called cbiBM1, which encodes an immunity protein. researchgate.net The carnobacteriocin BM1 biosynthetic gene cluster has been identified in 85% of C. maltaromaticum genomes, highlighting its prevalence within this species. nih.gov

Plasmid-Dependent Regulatory and Accessory Elements (pCP40)

While the structural gene for carnobacteriocin BM1 resides on the chromosome, its expression and the producer cell's immunity are dependent on the presence of a 61-kb plasmid known as pCP40. nih.gov This plasmid harbors the regulatory and accessory elements essential for the production and function of the bacteriocin (B1578144). nih.gov

The pCP40 plasmid carries the necessary genetic information for the export of carnobacteriocin BM1 and for providing immunity to the producing cell. nih.gov The expression of the chromosomal bacteriocin and its associated immunity function is contingent upon the presence of this plasmid. nih.gov The gene cluster for carnobacteriocin BM1 contains the structural gene (cbnBM1) and the immunity protein gene (cbiBM1). researchgate.net

Prebacteriocin Synthesis and Leader Peptide Features

Like many bacteriocins, carnobacteriocin BM1 is initially synthesized as an inactive precursor peptide, known as a prebacteriocin. nih.govresearchgate.net This precursor contains an N-terminal leader peptide that is subsequently removed to yield the mature, active bacteriocin. nih.govresearchgate.net

The prebacteriocin of carnobacteriocin BM1 features an 18-amino acid N-terminal extension. nih.govresearchgate.net A critical feature of this leader peptide is a Gly-Gly cleavage site located at positions -2 and -1 relative to the cleavage point. nih.govresearchgate.net This double-glycine motif is a hallmark of many class II bacteriocins and is essential for proper processing and export. nih.gov

Post-Translational Processing Pathways

Following the ribosomal synthesis of the prebacteriocin, it undergoes post-translational modifications to become a functional antimicrobial peptide. nih.govresearchgate.net

The secretion of carnobacteriocin BM1 from the bacterial cell is facilitated by an ATP-binding cassette (ABC) transporter system. nih.gov These transporters, along with accessory proteins, recognize the leader peptide of the prebacteriocin and mediate its translocation across the cell membrane. nih.gov During this export process, the leader peptide is cleaved off, releasing the mature and active carnobacteriocin BM1 into the extracellular environment. nih.gov

Comparative Genetic Architectures with Other Class IIa Bacteriocins

The genetic organization of bacteriocins within class IIa, also known as pediocin-like bacteriocins, shows significant diversity, highlighting different evolutionary strategies for the production of these antimicrobial peptides. asm.org These bacteriocins are distinguished by a conserved N-terminal sequence motif, YGNGV. nih.govnih.gov While most class IIa bacteriocin gene clusters are plasmid-borne, carnobacteriocin BM1, along with others like enterocin (B1671362) A, divercin V41, and sakacin P, has its structural and immunity genes located on the chromosome. asm.orgnih.gov

The gene cluster for carnobacteriocin BM1 represents one of the simplest arrangements, containing only the structural (cbnBM1) and immunity (cbiBM1) genes. researchgate.netresearchgate.net Its functionality is entirely reliant on a separate, more complex gene cluster, such as that for carnobacteriocin B2, which provides the necessary proteins for regulation and transport. researchgate.net

In contrast, other class IIa bacteriocins feature more self-contained genetic systems. The gene clusters for pediocin PA-1, plantaricin 423, and coagulin, for example, are organized into a single operon that contains all the genes required for bacteriocin production and secretion. asm.org A typical comprehensive class IIa bacteriocin operon includes:

A structural gene for the bacteriocin precursor. nih.gov

An immunity gene. nih.gov

Genes encoding an ATP-binding cassette (ABC) transporter and an accessory protein for secretion. nih.gov

In some cases, regulatory genes for a two-component signal transduction system that controls bacteriocin biosynthesis. nih.gov

The gene cluster for piscicolin 126 provides another example of a more complex architecture. It contains eight ORFs, including the structural gene (pisA), immunity protein (pisI), a putative induction peptide (pisN), genes for a histidine kinase and response regulator (pisK and pisR), and genes for an ABC transporter and an accessory protein (pisT and pisE). researchgate.net This contrasts sharply with the minimal two-gene cluster of carnobacteriocin BM1.

This variation in genetic architecture, from the dependent system of carnobacteriocin BM1 to the self-sufficient operons of pediocin PA-1 and piscicolin 126, reflects the diverse strategies bacteria have evolved to produce these important antimicrobial peptides. asm.orgresearchgate.net

Table 2: Comparison of Gene Cluster Organization in Class IIa Bacteriocins

BacteriocinGenetic Locus LocationKey Genetic ComponentsOrganization
Carnobacteriocin BM1 Chromosome asm.orgnih.govStructural gene (cbnBM1), Immunity gene (cbiBM1) researchgate.netMinimal two-gene cluster; depends on other bacteriocin clusters (e.g., carnobacteriocin B2) for regulation and transport researchgate.net
Pediocin PA-1 Plasmid asm.orgStructural, immunity, transport, and regulatory genes asm.orgAll necessary genes located in a single, self-contained operon asm.org
Piscicolin 126 PlasmidStructural, immunity, transport, and a three-component regulatory system researchgate.netComplex cluster with eight distinct open reading frames researchgate.net
Enterocin A Chromosome asm.orgStructural, immunity, transport, and regulatory genesChromosomally encoded cluster

Structural Features and Functional Determinants of Carnobacteriocin Bm1

Primary Structure and Amino Acid Composition

Carnobacteriocin BM1 is a relatively small, heat-stable peptide. nih.gov The mature form of the bacteriocin (B1578144) consists of 43 amino acids and has a molecular mass of 4524.6 Daltons. nih.govresearchgate.net It is initially synthesized as a prebacteriocin, which includes an 18-amino acid N-terminal leader peptide. nih.govresearchgate.net This leader sequence is subsequently removed through post-translational modification, involving cleavage at a specific Gly-Gly site, to yield the active bacteriocin. nih.govresearchgate.net The structural gene for carnobacteriocin BM1 is located on the chromosome of the producing bacterium. nih.govnih.gov

The specific amino acid sequence of Carnobacteriocin BM1 is crucial for its function. The sequence is as follows: AISYGNGVYCNKEKCWVNKAENKQAITGIVIGGWASSLAGMGH. uwm.edu.pl This composition results in a cationic and hydrophobic peptide, properties that are essential for its interaction with target cell membranes.

Table 1: Primary Structure Details of Carnobacteriocin BM1

Feature Description Source
Class IIa Bacteriocin (Pediocin-like) nih.govnih.gov
Amino Acid Count 43 residues (mature peptide) nih.gov
Molecular Mass 4524.6 Da nih.govresearchgate.net
Synthesis Ribosomally synthesized as a prepeptide with an 18-amino acid leader sequence. nih.gov

| Amino Acid Sequence | AISYGNGVYCNKEKCWVNKAENKQAITGIVIGGWASSLAGMGH | uwm.edu.pl |

Conserved Motifs (e.g., YGNGV) and Their Functional Significance

A defining feature of class IIa bacteriocins, including Carnobacteriocin BM1, is the presence of a highly conserved pentapeptide motif, Tyrosine-Glycine-Asparagine-Glycine-Valine (YGNGV), located near the N-terminus. nih.govnih.govresearchgate.net This motif is considered a signature for this bacteriocin subgroup. researchgate.net

The YGNGV motif, along with the adjacent N-terminal region, is fundamentally important for the bacteriocin's antimicrobial activity. nih.gov This region is relatively hydrophilic and contains two cysteine residues that form a disulfide bond, creating a stable loop structure. nih.gov This N-terminal domain is believed to be critical for the initial recognition and binding to target cells. While the C-terminal part of the peptide is primarily responsible for pore formation, the N-terminal YGNGV-containing region acts as a docking module, guiding the bacteriocin to its receptor on the susceptible bacterial membrane. The functional integrity of this motif is therefore essential for the peptide's ability to effectively target and kill sensitive bacteria. nih.gov

Oxidized Forms and Their Characterization (e.g., Carnobacteriocin B1)

During the purification and characterization of bacteriocins from Carnobacterium piscicola LV17B, an oxidized form of Carnobacteriocin BM1 was identified and characterized. nih.govresearchgate.net This oxidized variant was designated as Carnobacteriocin B1. nih.govresearchgate.net The characterization was achieved through a multi-step purification process involving hydrophobic interaction chromatography, size exclusion, and reversed-phase high-performance liquid chromatography (HPLC), followed by analysis using Edman degradation, amino acid analysis, and mass spectrometry. nih.govresearchgate.net Later studies on the mechanism of action of an oxidized form of Cbn BM1 confirmed that its antibacterial activity is dependent on the physiological state of the target bacteria, being more effective against cells in the logarithmic growth phase. nih.gov

Relationship between Secondary Structure and Biological Activity

The N-terminal region, containing the conserved YGNGV motif and a disulfide bridge, is hydrophilic, while the C-terminal region is more hydrophobic and variable among different class IIa bacteriocins. nih.gov This amphipathic nature allows the peptide to interact with the aqueous environment as well as insert itself into the lipid bilayer of the bacterial membrane. The initial binding is mediated by the N-terminal domain, after which the hydrophobic C-terminal helix penetrates the membrane, leading to pore formation, dissipation of the proton-motive force, and ultimately, cell death. nih.gov

Studies on the related carnobacteriocin B2 in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE), have provided insights into the conformational dynamics of these peptides. nih.gov In such environments, carnobacteriocins exhibit significant conformational flexibility. Nuclear Magnetic Resonance (NMR) studies have shown that while the central and C-terminal portions of the molecule form a well-defined alpha-helical structure, the N-terminal region remains largely disordered or flexible. nih.gov

This flexibility is not a structural flaw but a functional necessity. The disordered nature of the N-terminus may facilitate the initial, less specific interactions with the target membrane, allowing the peptide to "scan" for its receptor. Once docked, the peptide undergoes a conformational change, enabling the stable insertion of the C-terminal amphipathic helix into the membrane. This suggests that the biological activity relies on a transition from a flexible, partially unstructured state in solution to a more rigid, helical conformation upon interacting with the bacterial membrane. nih.gov This induced fit mechanism ensures efficient membrane disruption and potent antimicrobial action. nih.gov

Antimicrobial Spectrum and Target Organism Susceptibility

Differential Sensitivity in Log versus Stationary Growth Phases

The susceptibility of target microorganisms to the antimicrobial action of bacteriocin (B1578144) carnobacteriocin BM1 is significantly influenced by their physiological state, particularly whether they are in the logarithmic (log) or stationary phase of growth. Research has demonstrated that the efficacy of carnobacteriocin BM1 is notably greater against bacterial cells that are actively dividing. nih.gov

Studies focusing on the mechanism of action of an oxidized form of carnobacteriocin BM1 against Carnobacterium maltaromaticum DSM20730 have revealed clear distinctions in sensitivity based on the growth phase. nih.gov Assessment of membrane integrity and high-resolution atomic force microscopy have confirmed that morphological damage to the target bacterium occurs primarily when the cells are in an active, dividing state (log phase). nih.gov

Further investigation into the interaction between the bacteriocin and the bacterial membrane showed significant alterations in membrane fluidity only in C. maltaromaticum cells in the logarithmic growth phase. nih.gov Similarly, the electrical potential component (Δψ) of the proton-motive force was disrupted exclusively in log-phase bacteria, with no corresponding effect on the pH gradient (ΔpH) component. nih.gov These findings underscore that the antimicrobial mechanism of this class IIa bacteriocin can be modulated by the physiological condition of the target bacteria. nih.gov

The following table summarizes the key research findings on the differential effects of carnobacteriocin BM1 on target cells in logarithmic versus stationary growth phases.

Table 1: Differential Effects of Carnobacteriocin BM1 on C. maltaromaticum DSM20730 in Log vs. Stationary Growth Phases

Parameter Logarithmic Growth Phase Stationary Growth Phase
Morphological Damage Visible damage to cells observed. nih.gov No significant morphological damage observed. nih.gov
Membrane Fluidity Strong modifications and increased fluidity detected. nih.gov No significant changes in membrane fluidity. nih.gov
Proton-Motive Force (Δψ) Perturbation and disruption observed. nih.gov No significant perturbation observed. nih.gov

| Proton-Motive Force (ΔpH) | No significant perturbation observed. nih.gov | No significant perturbation observed. nih.gov |

Molecular Mechanism of Action

Interaction with Target Cell Membranes

The initial step in the action of carnobacteriocin BM1 is its interaction with the target cell membrane. ontosight.ai As a member of the class IIa bacteriocins, its cationic and amphiphilic properties facilitate this interaction with the anionic phospholipids (B1166683) that are abundant in the membranes of Gram-positive bacteria. rug.nl Studies have shown that carnobacteriocin BM1 strongly modifies membrane fluidity, but this effect is significantly more pronounced in bacteria that are in a logarithmic (active dividing) growth phase compared to those in a stationary phase. nih.gov This suggests that the membrane composition and structure during active growth render the cells more susceptible to the bacteriocin's action. nih.gov

Atomic force microscopy has provided visual confirmation of this interaction, revealing morphological damage to susceptible bacteria only when they are in an actively dividing state. nih.gov The physicochemical properties of the bacterial surface are thought to play a role in governing this initial interaction, although a direct, universal link between specific surface properties like hydrophobicity or electrophoretic mobility and susceptibility has been difficult to establish across different bacterial strains. nih.gov

Membrane Permeabilization and Pore Formation

Following the initial binding, carnobacteriocin BM1 induces permeabilization of the cytoplasmic membrane. nih.gov This process involves the formation of pores, which disrupts the membrane's function as a selective barrier. nih.govrug.nl The formation of these pores is a hallmark of class IIa bacteriocins. nih.gov While the precise structure of the pores formed by carnobacteriocin BM1 is not fully detailed, the general models for class II bacteriocins include the "barrel-stave" or "carpet" mechanisms. rug.nl In the barrel-stave model, bacteriocin (B1578144) monomers insert into the membrane, assembling into a pore-like structure that allows for the passage of ions and other small molecules. nih.gov This disruption of membrane integrity is a critical step leading to the dissipation of essential ion gradients. nih.govnih.gov

Dissipation of Transmembrane Electrical Potential (ΔΨ)

A primary consequence of membrane permeabilization by carnobacteriocin BM1 is the rapid dissipation of the transmembrane electrical potential (ΔΨ). nih.gov The formation of pores allows for the uncontrolled movement of ions across the membrane, which collapses the existing electrical gradient. nih.gov Research has specifically demonstrated that carnobacteriocin BM1 perturbs the ΔΨ component of the proton-motive force, particularly in physiologically active (log phase) target cells. nih.gov This dissipation of the membrane potential is a key event that cripples cellular energy and transport processes. nih.gov

Perturbation of Proton-Motive Force (ΔpH and ΔΨ Components)

The proton-motive force (PMF) is a vital energy reserve for bacteria, composed of two components: the transmembrane electrical potential (ΔΨ) and the transmembrane proton gradient (ΔpH). nih.gov Carnobacteriocin BM1's action directly targets and perturbs the PMF. nih.gov Studies on an oxidized form of carnobacteriocin BM1 revealed that it specifically dissipates the ΔΨ component, while the ΔpH component is not significantly affected. nih.gov This targeted disruption of the electrical potential is sufficient to trigger the cascade of events leading to cell death. The presence of a PMF in the target cell is often considered a prerequisite for the lethal action of many bacteriocins, as it can drive the insertion of the bacteriocin peptides into the membrane. rug.nlnih.gov

Efflux of Intracellular Components (e.g., K+, Amino Acids, ATP)

The pores formed by carnobacteriocin BM1 lead to the leakage or efflux of essential low-molecular-weight intracellular components. nih.gov The permeabilization of the membrane allows small molecules to escape from the cytoplasm down their concentration gradients. This includes the efflux of potassium ions (K+) and inorganic phosphate (B84403). nih.gov The loss of K+ is a direct cause of the dissipation of the membrane potential. nih.gov Subsequently, the cell experiences a hydrolysis of its internal adenosine (B11128) triphosphate (ATP) reserves as it futilely attempts to restore ionic balance, leading to a collapse of the pH gradient and ultimately, cell death. nih.gov

Table 1: Effects of Carnobacteriocin BM1 on Target Bacterial Cells

Mechanism Component Observed Effect Affected Cellular Parameter Reference
Membrane InteractionStrong modification of membrane fluidity, particularly in log-phase cells.Membrane Fluidity nih.gov
Pore FormationDisruption of membrane integrity.Membrane Permeability nih.govrug.nl
Transmembrane PotentialDissipation of the electrical potential.ΔΨ nih.gov
Proton-Motive ForcePerturbation of the ΔΨ component.PMF nih.gov
Intracellular ContentEfflux of ions and hydrolysis of ATP.K+, ATP nih.gov

Putative Receptor Interactions (e.g., Mannose Phosphotransferase System – Man-PTS)

The specificity of many class IIa bacteriocins is attributed to their interaction with specific receptor molecules on the target cell surface. nih.govrug.nl For several pediocin-like class IIa bacteriocins, the mannose phosphotransferase system (Man-PTS) has been identified as the primary receptor. nih.govnih.gov The Man-PTS is a multi-protein complex responsible for the transport and phosphorylation of sugars like mannose and glucose. nih.gov It is proposed that the bacteriocin first binds to the extracellular domains of the Man-PTS components (specifically the IIC and IID components), using it as a docking site to facilitate subsequent membrane insertion and pore formation. nih.govnih.gov While carnobacteriocin BM1 belongs to the class IIa bacteriocins that contain the characteristic YGNGV motif associated with Man-PTS interaction, direct experimental confirmation of Man-PTS as its specific receptor is a subject of ongoing research. nih.govnih.gov

Immunity and Resistance Mechanisms

Producer Immunity: The cbiBM1 Gene and Immunity Protein

Bacteria that produce bacteriocins have evolved sophisticated self-protection mechanisms to avoid self-intoxication. In the case of carnobacteriocin BM1, this protection is conferred by a specific immunity protein encoded by a dedicated gene.

The genetic architecture for carnobacteriocin BM1 production is located on the chromosome of the producing bacterium, such as Carnobacterium maltaromaticum. This locus contains at least two key open reading frames (ORFs). The first, cbnBM1, is the structural gene that encodes the bacteriocin (B1578144) precursor. Located downstream of the structural gene is the cbiBM1 gene, which is responsible for encoding the specific carnobacteriocin BM1 immunity protein. researchgate.netnih.gov The expression of this immunity gene is essential for the survival of the producer organism, neutralizing the antimicrobial activity of the bacteriocin it synthesizes. nih.gov

GeneLocusFunction
cbnBM1ChromosomalEncodes the precursor of carnobacteriocin BM1
cbiBM1ChromosomalEncodes the specific immunity protein for carnobacteriocin BM1

The immunity conferred by bacteriocin-specific proteins is highly precise. Research into the closely related carnobacteriocin B2 system provides significant insight into this specificity. The immunity protein for carnobacteriocin B2, known as CbiB2, is encoded by the cbiB2 gene. When the cbiB2 gene is expressed in bacterial hosts that are normally sensitive to both carnobacteriocin B2 and carnobacteriocin BM1, the hosts gain immunity specifically to carnobacteriocin B2. nih.gov Crucially, these hosts remain completely sensitive to carnobacteriocin BM1. nih.gov

This demonstrates a lack of cross-immunity and underscores the high degree of specificity of the immunity protein. The CbiBM1 protein is therefore understood to recognize and neutralize only carnobacteriocin BM1, without providing protection against other, even closely related, bacteriocins. nih.gov

The effectiveness of an immunity protein is dependent on its location within the cell, where it can intercept the bacteriocin. Studies on the homologous CbiB2 immunity protein reveal its distribution within the producer cell. Western blot analyses have shown that the majority of the CbiB2 immunity protein resides in the cytoplasm. nih.gov A smaller, yet significant, proportion is found to be associated with the cell membrane. nih.gov This dual localization suggests that the immunity protein may function both to prevent the bacteriocin from reaching its ultimate target and to protect the cell membrane itself from damage. While this research was conducted on the CbiB2 protein, the high degree of homology and functional similarity between the carnobacteriocin systems suggests a similar cytoplasmic and membrane-associated distribution for the CbiBM1 protein.

Cross-Resistance and Cross-Immunity Studies

The specificity of bacteriocin activity and the corresponding immunity and resistance mechanisms are critical areas of research, particularly for applications in food safety and clinical settings. Studies on carnobacteriocin BM1 have explored how resistance to this bacteriocin affects susceptibility to other antimicrobial peptides and whether its immunity protein can confer protection against other bacteriocins.

Cross-Resistance of Target Bacteria

Research into cross-resistance involving carnobacteriocin BM1 has often focused on significant foodborne pathogens like Listeria monocytogenes. The development of resistance to one bacteriocin can sometimes lead to resistance to other, structurally similar bacteriocins. This is a crucial consideration for the application of bacteriocins as food preservatives.

A study investigating the sensitivity of 57 L. monocytogenes strains to the supernatants of three different bacteriocin-producing Carnobacterium strains, including C. piscicola V1 which produces carnobacteriocin BM1, revealed varying levels of susceptibility. ifremer.fr The Listeria strains could be categorized into three groups based on their sensitivity profiles, suggesting a natural diversity in resistance even before specific exposure. ifremer.fr

Table 1: Sensitivity of Listeria monocytogenes Strains to Bacteriocin-Producing Carnobacterium Supernatants

Group Number of L. monocytogenes Strains (%) Sensitivity to C. divergens V41 Supernatant Sensitivity to C. piscicola V1 (produces Cbn BM1) Supernatant Sensitivity to C. piscicola SF668 Supernatant
1 38 (67%) Highly Sensitive Fairly Sensitive Fairly Sensitive
2 11 (19%) Fairly Sensitive Fairly Sensitive Fairly Sensitive
3 8 (14%) Highly Sensitive Highly Sensitive Highly Sensitive

Sensitivity was determined by the dilution of the supernatant required for inhibition. "Highly sensitive" indicates inhibition by a supernatant diluted more than 256-fold. ifremer.fr

Further research has demonstrated that spontaneous resistance in L. monocytogenes to one bacteriocin can lead to cross-resistance to others, indicating shared mechanisms of action or resistance. For instance, a L. monocytogenes strain that acquired resistance to lacticin FS56 also showed cross-resistance to curvaticin (B1578342) FS47 and pediocin PA-1, though carnobacteriocin BM1 was not tested in this specific study. nih.gov Similarly, acquired resistance in L. monocytogenes to nisin (a class I bacteriocin) can increase resistance to class IIa bacteriocins like pediocin and divergicin. nih.govnih.gov This phenomenon highlights the complexity of bacterial resistance mechanisms.

Cross-Immunity of the Carnobacteriocin BM1 Immunity Protein

The specificity of the immunity protein is a key factor in the targeted action of bacteriocins. The gene encoding the immunity protein for carnobacteriocin BM1, designated cbiBM1, is located downstream of the structural gene cbnBM1. researchgate.net This genetic arrangement is typical for class IIa bacteriocins. nih.gov

Studies have shown that immunity proteins for class IIa bacteriocins are generally highly specific. nih.gov A significant finding in this area comes from research on the closely related carnobacteriocin B2. Despite the structural similarities between carnobacteriocin B2 and carnobacteriocin BM1, their immunity proteins are not interchangeable. The immunity protein for carnobacteriocin B2, CbiB2, does not provide any protection against carnobacteriocin BM1. asm.orgnih.gov This demonstrates a high degree of specificity in the interaction between the bacteriocin and its cognate immunity protein.

While cross-protection has been observed between some other class IIa bacteriocins, such as sakacin P and pediocin PA-1, and even between the non-class IIa carnobacteriocin A and enterocin (B1671362) B, there is currently no published research indicating that the carnobacteriocin BM1 immunity protein, CbiBM1, offers cross-protection against other bacteriocins. nih.gov The available evidence underscores the specific nature of the immunity mechanism for carnobacteriocin BM1.

Table 2: Summary of Cross-Immunity Findings Related to Carnobacteriocin BM1

Immunity Protein Bacteriocin Tested for Inhibition Result Reference
CbiB2 (from Carnobacterium piscicola LV17B) Carnobacteriocin B2 Immune asm.org
CbiB2 (from Carnobacterium piscicola LV17B) Carnobacteriocin BM1 Not Immune asm.orgnih.gov
CbiBM1 Other Bacteriocins Data not available N/A

Regulation of Carnobacteriocin Bm1 Production

Quorum Sensing Systems in Carnobacterium

The production of carnobacteriocin BM1 is regulated by quorum sensing, a form of cell-to-cell communication that allows bacteria to monitor their population density and synchronize gene expression. nih.govnih.gov This phenomenon enables unicellular organisms to exhibit collective behaviors, such as the simultaneous production of antimicrobial peptides, which can enhance their competitiveness against other bacteria. nih.govyoutube.com

In Carnobacterium, the quorum-sensing system relies on the production, release, and detection of small signaling molecules called autoinducers or peptide pheromones. nih.govyoutube.com As the bacterial population grows, the concentration of these autoinducers increases in the surrounding environment. youtube.com Once a critical threshold concentration is reached, the autoinducers are detected by specific sensor proteins on the bacterial cell surface. youtube.com This detection triggers a signaling cascade that ultimately leads to the activation of genes responsible for bacteriocin (B1578144) production, including the gene for carnobacteriocin BM1. nih.govnih.gov This population-density-dependent control allows the bacteria to mount a coordinated antimicrobial assault when their numbers are sufficient to make it effective. nih.gov

Two- and Three-Component Signal Transduction Systems

The quorum-sensing signal in Carnobacterium is interpreted and relayed into the cell through two- and three-component signal transduction systems. nih.gov These systems are central to converting an external stimulus (the presence of an autoinducer peptide) into a specific cellular response (bacteriocin synthesis). For carnobacteriocins BM1 and B2, a peptide-pheromone dependent quorum-sensing mechanism is linked to these signal transduction pathways. nih.gov

Research has identified a crucial three-component regulatory system in Carnobacterium maltaromaticum LV17B that controls the production of its peptide antibiotics. nih.govnih.gov This system ensures that the production of carnobacteriocins and their associated immunity proteins is synchronized across the bacterial population. nih.gov Some studies also describe this as a two-component signal transduction system, highlighting the core interaction between the sensor and the regulator proteins. nih.gov

Role of Induction Factors (e.g., CS), Histidine Protein Kinases (e.g., CbnK), and Response Regulators (e.g., CbnR)

The functionality of the signal transduction system hinges on the interaction of three key molecular players: an induction factor, a histidine protein kinase, and a response regulator. nih.gov

Induction Factors (IF): These are the autoinducer peptides that initiate the signaling process. In Carnobacterium piscicola LV17B, a 24-amino acid peptide, designated CS, has been identified as an induction factor that triggers bacteriocin production. nih.gov Additionally, the bacteriocin carnobacteriocin B2 (CB2) can itself act as an environmental signal, creating a positive feedback loop where the presence of one bacteriocin induces the production of more. nih.gov These molecules are secreted into the environment and bind to the sensor kinase once a quorum is reached.

Histidine Protein Kinases (HPK): The sensor component of the system is a membrane-bound histidine protein kinase, such as CbnK. nih.govnih.gov This protein detects the external induction factor. Upon binding of the autoinducer (like CS or CB2), the CbnK protein autophosphorylates, transferring a phosphate (B84403) group to a specific histidine residue within its structure.

Response Regulators (RR): The final component is the intracellular response regulator, CbnR. nih.govnih.gov The phosphate group from the activated CbnK is transferred to the CbnR protein. This phosphorylation activates CbnR, enabling it to bind to specific promoter regions on the DNA. This binding event initiates the transcription of the carnobacteriocin structural and immunity genes, leading to the production and secretion of carnobacteriocin BM1. nih.govnih.gov

The coordinated action of the CS-CbnK-CbnR triad (B1167595) forms the foundation of the three-component system that controls antibiotic production in C. maltaromaticum in a population-dependent manner. nih.gov

Component Example Function
Induction Factor CS peptide, Carnobacteriocin B2Acts as an external signaling molecule (autoinducer); concentration reflects population density. nih.gov
Histidine Protein Kinase CbnKMembrane-bound sensor that detects the induction factor and autophosphorylates in response. nih.govnih.gov
Response Regulator CbnRIntracellular protein that, upon phosphorylation by CbnK, binds to DNA to activate bacteriocin gene transcription. nih.govnih.gov

Environmental Factors Influencing Production (e.g., pH, Nutrients)

Beyond cell-density-dependent regulation, the production of carnobacteriocin BM1 is significantly influenced by various environmental and nutritional factors. nih.govresearchgate.net The optimization of these conditions is crucial for maximizing bacteriocin yield. The growth of bacteria and the synthesis of their metabolites are strongly affected by the composition of the growth medium and the physical environment. researchgate.net

Key environmental factors include:

pH: The pH of the growth medium has a direct impact on bacteriocin production. For carnobacteriocins BM1 and B2, a reduction in pH from 6.5 to 5.5 was shown to inhibit production. nih.gov This indicates that neutral to slightly acidic conditions are more favorable for synthesis. The optimal pH for bacteriocin production often differs from the optimal pH for bacterial growth. mdpi.com

Nutrients: The availability and type of carbon and nitrogen sources in the culture medium are critical. researchgate.netresearchgate.net While specific nutrient optimization for carnobacteriocin BM1 is not extensively detailed, studies on other lactic acid bacteria show that sources like glucose, fructose, and various peptones can dramatically alter bacteriocin yields. nih.gov For instance, the production of sakacin P by Lactobacillus sakei was positively influenced by increasing concentrations of yeast extract and tryptone. researchgate.net

Temperature: Temperature is another critical parameter. Increasing the temperature from below 19°C to 25°C was found to inhibit the production of piscicolin 126, another bacteriocin produced by Carnobacterium. nih.gov While the specific optimal temperature for carnobacteriocin BM1 production is not specified, it is known that for many lactic acid bacteria, the ideal temperature for bacteriocin synthesis can be lower than that required for optimal cell growth. researchgate.net

Factor Effect on Carnobacteriocin/Related Bacteriocin Production
pH Reducing pH from 6.5 to 5.5 inhibits the production of carnobacteriocins BM1 and B2. nih.gov
Temperature Increasing temperature from <19°C to 25°C inhibits the production of piscicolin 126 by Carnobacterium. nih.gov
Nutrients The type and concentration of carbon and nitrogen sources significantly influence bacteriocin production in lactic acid bacteria. researchgate.netresearchgate.net
Sodium Chloride (NaCl) Increasing concentrations of NaCl (2–7%) reduced the production of carnobacteriocin B2. nih.gov

Biotechnological Research and Engineering Approaches

Strategies for Enhanced Production

The efficient production of carnobacteriocin BM1 is a key factor for its potential application in various industries. Researchers have focused on optimizing fermentation conditions and the composition of the culture medium to maximize yield.

Genetic Engineering for Overexpression and Modified Production

Genetic engineering offers powerful tools to enhance the production of bacteriocins like carnobacteriocin BM1. One common strategy is the heterologous expression of the bacteriocin (B1578144) genes in a host organism that is easier to cultivate and manipulate, such as Escherichia coli. nih.gov

In one study, the genes for carnobacteriocins BM1 and B2 were cloned and expressed in E. coli as fusion proteins with a thermostable thioredoxin. nih.gov This approach, combined with a fed-batch fermentation process where pH, temperature, and oxygen were controlled, led to a significant increase in production. The researchers further improved the overexpression by replacing the common inducer IPTG with lactose. nih.gov These optimizations resulted in a yield of up to 320 mg of pure protein per liter of culture, which was four to ten times higher than other reported heterologous expression systems. nih.gov

The genetic organization of carnobacteriocin BM1 production is complex. The structural gene for carnobacteriocin BM1 (cbnBM1) and its immunity gene (cbiBM1) are located on the chromosome of Carnobacterium maltaromaticum. nih.govresearchgate.net However, the expression and secretion of carnobacteriocin BM1 are dependent on additional genes located on a plasmid, pCP40, which also carries the genes for carnobacteriocin B2 production. researchgate.net This plasmid contains a three-component regulatory system (cbnS-cbnK-cbnR) and genes for a peptide autoinducer and a secretion/processing system (cbnT and cbnD). researchgate.net This intricate regulatory network highlights the potential for genetic manipulation to not only increase production but also to modify the production system itself.

Rational Design and Directed Evolution for Variant Creation (e.g., DNA Shuffling)

To improve the properties of bacteriocins, such as their antimicrobial spectrum or stability, researchers employ protein engineering techniques like rational design and directed evolution. nih.govnih.govresearchgate.net Rational design involves making specific, targeted changes to the protein's amino acid sequence based on knowledge of its structure and function. researchgate.net In contrast, directed evolution, often referred to as "irrational design," involves creating a large library of random variants and then screening for those with improved characteristics. nih.gov

DNA shuffling is a powerful directed evolution technique that mimics natural recombination to create novel gene variants. researchgate.netnih.gov This method involves fragmenting and then reassembling genes from different but related proteins. researchgate.net For instance, a DNA shuffling experiment was conducted with several class IIa bacteriocins, including carnobacteriocin BM1, to create chimeric proteins with potentially enhanced properties. researchgate.net This approach has the potential to generate bacteriocin variants with a broader spectrum of activity or increased potency.

A variant of carnobacteriocin BM1, designated BM1.2, has been identified in the genome of C. maltaromaticum strain 10040100629. This variant has an alanine (B10760859) residue instead of a glycine (B1666218) at position 60. nih.gov The discovery of naturally occurring variants like this provides valuable information for rational design and directed evolution studies.

Characterization of Novel Biosynthetic Gene Clusters

The genes responsible for the production of bacteriocins are organized in biosynthetic gene clusters (BGCs). nih.gov The characterization of these BGCs is crucial for understanding bacteriocin biosynthesis, regulation, and for discovering new antimicrobial compounds.

The BGC for carnobacteriocin BM1 is relatively simple, consisting of the structural gene (cbnBM1) and the immunity gene (cbiBM1). researchgate.netresearchgate.net The cbnBM1 gene encodes a pre-bacteriocin that undergoes post-translational modification, where an 18-amino acid N-terminal extension is cleaved off to produce the mature 43-amino acid bacteriocin. nih.gov

Genome mining of various Carnobacterium maltaromaticum strains has revealed the presence of multiple bacteriocin BGCs. nih.govnih.gov One study identified 12 different bacteriocin BGCs across 29 strains, including those for carnobacteriocin BM1, carnobacteriocin B2, piscicolin 126, and carnocyclin A. nih.gov The presence of these diverse BGCs highlights the potential of C. maltaromaticum as a source of novel antimicrobial peptides.

The genetic locus for carnobacteriocin BM1 is located on the chromosome, while the genes necessary for its activation and export are on a plasmid that also encodes for carnobacteriocin B2. researchgate.net This indicates a complex interplay between different genetic elements in the production of this bacteriocin.

Synergistic Applications with Other Antimicrobial Compounds

Several studies have investigated the synergistic effects of bacteriocins with other antimicrobials, including other bacteriocins and essential oils. researchgate.netmdpi.comfrontiersin.orgmdpi.com For example, combinations of different bacteriocins have been shown to have synergistic or additive effects against foodborne pathogens. researchgate.net One study demonstrated that a combination of nisin and pediocin had an additive effect against Listeria monocytogenes. researchgate.net

Essential oils and their components, such as carvacrol, thymol, and eugenol, are known for their antimicrobial properties and can act synergistically with bacteriocins. frontiersin.orgnih.gov The combination of bacteriocins with essential oils has been proposed as a strategy to improve food safety and shelf life. mdpi.com For instance, the combined use of Thymus vulgaris and Salvia officinalis essential oils with a bacteriocin produced by Lactiplantibacillus plantarum showed synergistic effects against L. monocytogenes in seafood. mdpi.com Another study found that nisin combined with oregano essential oil had a synergistic effect against L. monocytogenes, while nisin with thyme essential oil was synergistic against Salmonella typhimurium. mdpi.com

The following table lists some examples of synergistic combinations involving bacteriocins.

BacteriocinCombined AntimicrobialTarget OrganismEffectReference
NisinPediocinListeria monocytogenesAdditive researchgate.net
NisinOregano essential oilListeria monocytogenesSynergistic mdpi.com
NisinThyme essential oilSalmonella typhimuriumSynergistic mdpi.com
Bacteriocin from Lactiplantibacillus plantarumThymus vulgaris & Salvia officinalis EOsListeria monocytogenesSynergistic mdpi.com
CarvacrolErythromycinErythromycin-resistant Group A StreptococciSynergistic frontiersin.org

Comparative Bacteriocinology of Carnobacteriocin Bm1

Homology and Structural Similarities with Other Class IIa Bacteriocins

These bacteriocins are small, typically under 10 kDa, heat-stable peptides with a net positive charge, resulting in isoelectric points (pI) generally ranging from 8 to 10. nih.govoup.com Carnobacteriocin BM1, with 43 amino acid residues, fits well within this description. uwm.edu.pl The high content of nonpolar amino acids and glycine (B1666218) is another common feature, thought to provide conformational flexibility. oup.com

The genetic organization for the production of class IIa bacteriocins also follows a general pattern, often involving a cluster of genes responsible for the bacteriocin (B1578144) precursor, immunity, and transport. nih.govnih.gov While many of these gene clusters are located on plasmids, the genes for carnobacteriocin BM1, along with its counterpart carnobacteriocin B2, are found on the chromosome of Carnobacterium piscicola LV17B. nih.govnih.govnih.gov

Distinctive Features within the Class IIa Subgroup

Despite the high degree of homology among class IIa bacteriocins, carnobacteriocin BM1 exhibits several distinctive features. While it possesses the conserved YGNGV motif, it belongs to a subgroup (Group IV) that lacks the hairpin-stabilizing tryptophan and/or cysteine residues near the C-terminal end, which are present in many other class IIa bacteriocins. nih.gov This structural difference in the C-terminal region likely influences its specific activity spectrum and interaction with target cell membranes.

Furthermore, a variant of carnobacteriocin BM1, designated BM1.2, has been identified in C. maltaromaticum 10040100629. This variant has an alanine (B10760859) residue instead of a glycine at position 60 of the precursor peptide, highlighting natural variations within this bacteriocin type. nih.gov

FeatureCarnobacteriocin BM1General Class IIa Bacteriocins
Conserved Motif YGNGVYGNGV(X)C
Size 43 amino acids37-48 amino acids
C-terminal Structure Lacks hairpin-stabilizing Trp/CysOften contains hairpin-stabilizing residues
Genetic Locus ChromosomalPlasmid or chromosomal
Producing Organism Example Carnobacterium piscicola LV17B, C. maltaromaticumPediococcus, Lactobacillus, Enterococcus, etc.

Co-Production with Other Bacteriocins (e.g., Carnobacteriocin B2)

Carnobacteriocin BM1 is frequently co-produced with other bacteriocins by strains of Carnobacterium. The most well-documented example is its co-production with carnobacteriocin B2 by Carnobacterium piscicola LV17B and Carnobacterium maltaromaticum CP5. oup.comnih.govnih.gov In C. piscicola LV17B, the structural gene for carnobacteriocin BM1 (cbnBM1) and its immunity gene (cbiBM1) are located on the chromosome. researchgate.net In contrast, the genes for carnobacteriocin B2 production and immunity are found on a plasmid. nih.govresearchgate.net

The expression of the chromosomally encoded carnobacteriocin BM1 is interestingly dependent on the presence of the plasmid that encodes carnobacteriocin B2. researchgate.net This plasmid carries the necessary regulatory and secretion machinery, including a two-component signal transduction system, that is required for the production of both bacteriocins. nih.govresearchgate.net This intricate regulatory network ensures the coordinated production of both antimicrobial peptides.

Beyond carnobacteriocin B2, some C. maltaromaticum strains co-produce carnobacteriocin BM1 with other bacteriocins like piscicolin 126 and the circular bacteriocin carnocyclin A. nih.govcapes.gov.br For instance, C. maltaromaticum CB1, used commercially for biopreservation, produces carnobacteriocin BM1, piscicolin 126, and carnocyclin A. nih.gov This co-production of multiple bacteriocins with potentially different modes of action and target specificities likely provides the producing organism with a broader spectrum of antimicrobial activity and a competitive advantage in its environment.

Interplay and Synergistic Activity with Co-produced Bacteriocins

The co-production of carnobacteriocin BM1 and carnobacteriocin B2 is not merely an additive effect but results in a synergistic mode of action against sensitive target bacteria. nih.gov Studies have demonstrated that combinations of these two carnobacteriocins significantly enhance their antibacterial activities. nih.gov

The Fractional Inhibitory Concentration (FIC) index method has been used to quantify this synergy. When used in combination, the Minimum Inhibitory Concentrations (MICs) of carnobacteriocin BM1 and B2 against various target bacteria, including Listeria, Enterococcus, and Carnobacterium species, were reduced by 2- to 15-fold compared to their individual MICs. nih.gov This synergistic interaction broadens the inhibitory spectrum and increases the potency of the antimicrobial action, making them more effective as biopreservative agents. nih.gov

The precise mechanism underlying this synergy is not fully elucidated but may involve a multi-hit mechanism where the two peptides, despite their structural differences, may facilitate each other's interaction with the target cell membrane, leading to more efficient pore formation and cell death. The antibacterial activity of carnobacteriocin BM1 itself is known to be dependent on the physiological state of the target bacteria, being more effective against actively dividing cells. nih.gov The interplay with carnobacteriocin B2 could potentially overcome some of these limitations.

This synergistic relationship highlights a sophisticated strategy employed by Carnobacterium to enhance its antimicrobial efficacy, suggesting that the combination of these bacteriocins is more potent than the sum of their individual effects.

Advanced Research Methodologies in Carnobacteriocin Bm1 Studies

Purification and Characterization Techniques

A multi-step purification strategy is typically required to isolate carnobacteriocin BM1 to a high degree of purity, enabling its subsequent structural and functional characterization. nih.gov This process combines several chromatographic and analytical methods.

The purification of carnobacteriocin BM1 from the culture supernatant of producer organisms like Carnobacterium maltaromaticum and Carnobacterium piscicola often involves a series of chromatographic steps. nih.govnih.govontosight.ai While a standard purification protocol might begin with methods like ammonium (B1175870) sulfate (B86663) precipitation or cation exchange chromatography to initially concentrate the bacteriocin (B1578144), subsequent high-resolution techniques are essential for achieving purity. nih.gov

Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. It is a common step in bacteriocin purification protocols. nih.gov

Size Exclusion Chromatography (Gel Filtration): This method separates proteins based on their size. It is employed to separate carnobacteriocin BM1 from other proteins and peptides of different molecular weights in the culture supernatant. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful, high-resolution technique and is often the final step in the purification process. nih.gov It separates peptides based on their hydrophobicity, yielding a highly purified carnobacteriocin BM1 preparation suitable for detailed analysis. nih.govfrontiersin.org

The combination of these methods in a sequential manner is critical for removing contaminating proteins and other molecules, resulting in a homogenous sample of the bacteriocin. nih.gov

Mass spectrometry is an indispensable tool for the characterization of purified carnobacteriocin BM1. nih.gov

Matrix-Assisted Laser Desorption Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: This technique is used to precisely determine the molecular mass of the purified peptide. nih.gov For instance, in one study, MALDI-TOF MS analysis of a purified sample from C. maltaromaticum UAL307 identified a peptide with a molecular mass of 4523.8 Da, corresponding to the reported mass of carnobacteriocin BM1. nih.govcapes.gov.br An oxidized variant, carnobacteriocin B1, was also identified with a mass of 4540.6 Da. nih.gov

Table 1: Mass Spectrometry Data for Carnobacteriocins from C. maltaromaticum UAL307

Identified PeptideReported Molecular Mass (Da)Reference(s)
Carnobacteriocin BM1 (CbnBM1)4523.8 nih.gov
Carnobacteriocin B1 (Oxidized CbnBM1)4540.6 nih.gov
Piscicolin 126 (PisA)4414.7 nih.gov
Carnocyclin A5863.5 nih.gov

To confirm the identity of the purified peptide, N-terminal amino acid sequencing is performed using Edman degradation. nih.gov This classical method sequentially removes one amino acid residue at a time from the N-terminus of the peptide, which is then identified. This technique was used to verify that the purified peptide with a mass of ~4.5 kDa was indeed carnobacteriocin BM1 by matching its initial amino acid sequence to previously published data. nih.govresearchgate.net

Genetic Manipulation and Analysis

Understanding the production of carnobacteriocin BM1 requires detailed genetic analysis of the producing organism.

The genetic basis for carnobacteriocin BM1 production has been elucidated through gene cloning and DNA sequencing.

Gene Identification: Probes designed from the N-terminal amino acid sequence of the purified bacteriocin were used to locate the corresponding structural genes within the bacterial genome or on plasmids. researchgate.net

Cloning and Expression: In Carnobacterium piscicola LV17B, the production of both the chromosomally-encoded carnobacteriocin BM1 and the plasmid-encoded carnobacteriocin B2 was restored by cloning a 16-kb DNA fragment from a 61-kb plasmid into a non-producing strain. nih.gov This demonstrated that the necessary genetic information for production (and regulation) was contained within this fragment. nih.gov

Gene Cluster Analysis: Sequencing efforts have identified the carnobacteriocin BM1 gene cluster. researchgate.net It typically consists of at least two open reading frames (ORFs): cbnBM1, the structural gene encoding the bacteriocin, and cbiBM1, which encodes the immunity protein that protects the producer cell from its own bacteriocin. researchgate.net Genome mining of various C. maltaromaticum strains has confirmed the presence of the cbnBM1 gene in most strains analyzed. nih.govmdpi.com

Table 2: Genetic Organization of the Carnobacteriocin BM1 Locus

GeneEncoded ProteinFunctionReference(s)
cbnBM1Carnobacteriocin BM1Antimicrobial peptide (bacteriocin) ontosight.airesearchgate.net
cbiBM1Carnobacteriocin BM1 Immunity ProteinSelf-protection for the producer strain researchgate.net

Investigating the function of genes and the structure-activity relationship of the bacteriocin involves genetic manipulation.

Mutagenesis: While extensive site-directed mutagenesis has been reported for the related carnobacteriocin B2, similar detailed studies on carnobacteriocin BM1 are less common. semanticscholar.org However, genome sequencing has revealed naturally occurring variants. For example, a variant named carnobacteriocin BM1.2 was identified in C. maltaromaticum 10040100629, which features a single amino acid substitution (alanine for glycine (B1666218) at position 60). nih.gov

Functional Complementation: This technique is used to confirm gene function. As described earlier, cloning a specific 16-kb DNA fragment into C. piscicola LV17C, a plasmidless strain that does not produce bacteriocins, successfully restored the production of carnobacteriocin BM1. nih.gov This complementation experiment definitively linked the genetic information on that fragment to the ability to produce the bacteriocin. nih.gov

Gene Expression Systems

The genetic determinants for carnobacteriocin BM1 production are located on the chromosome of the producing bacterium, Carnobacterium maltaromaticum. The gene cluster for carnobacteriocin BM1 is relatively simple, containing the structural gene, cbnBM1, and the immunity gene, cbiBM1. researchgate.net However, the expression of carnobacteriocin BM1 is a more complex process that often relies on the presence of other bacteriocin gene clusters.

Research has shown that the expression and secretion of carnobacteriocin BM1 are dependent on genes located on a separate plasmid, pCP40, which also encodes for another bacteriocin, carnobacteriocin B2. researchgate.net This indicates a cross-regulatory system where the regulatory and transport machinery of the carnobacteriocin B2 system is utilized for the production of carnobacteriocin BM1. researchgate.net Specifically, the expression of carnobacteriocin BM1 is often co-expressed with other bacteriocins like B2, V1a, or piscicolin 126. researchgate.net This co-dependency suggests that the regulatory proteins from other bacteriocin systems, such as the two-component regulatory system CbnRK from the carnobacteriocin B2 gene cluster, are necessary to induce the expression of carnobacteriocin BM1. nih.gov

Furthermore, studies involving the cloning of a 16-kb DNA fragment from a 61-kb plasmid of Carnobacterium piscicola LV17B into a plasmidless strain restored the production of both carnobacteriocin B2 and the chromosomally encoded carnobacteriocin BM1. nih.gov This demonstrates that the necessary genetic information for the expression and secretion of carnobacteriocin BM1 can be supplied by the gene cluster of another bacteriocin. nih.gov The regulation of production for both carnobacteriocins BM1 and B2 involves a quorum-sensing mechanism that is dependent on a peptide-pheromone. researchgate.net

Antimicrobial Activity Assessment

Qualitative Assays (Spot-on-Lawn, Agar (B569324) Diffusion)

Qualitative assays are fundamental in the initial screening and characterization of the antimicrobial activity of carnobacteriocin BM1. The spot-on-lawn method is a widely used technique to detect the production of bacteriocin-like inhibitory substances. In this assay, a producing colony is grown on an agar plate, and then an indicator lawn of a susceptible bacterial strain is overlaid. tci-thaijo.org The formation of a clear zone of growth inhibition around the producer colony indicates antimicrobial activity. tci-thaijo.org This method has been employed to identify Carnobacterium strains that exhibit inhibitory effects against various bacteria. researchgate.net

Another common qualitative method is the agar diffusion assay, which can be performed using either wells cut into the agar or paper disks impregnated with the test substance. tci-thaijo.orgscielo.br In the well diffusion variant, a cell-free supernatant of the carnobacteriocin-producing culture is placed into wells made in an agar plate previously seeded with an indicator microorganism. nih.gov The diffusion of the bacteriocin into the agar results in a zone of inhibition, the size of which provides a qualitative measure of the antimicrobial activity. nih.gov The agar diffusion method is considered suitable for assessing the antimicrobial activity of natural products. scielo.br These qualitative assays are crucial for determining the spectrum of activity of carnobacteriocin BM1 against different target bacteria. nih.gov

Quantitative Assays (Broth Dilution)

For a more precise determination of the potency of carnobacteriocin BM1, quantitative assays like the broth dilution method are employed. This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. youtube.comresearchgate.net

In a typical broth microdilution assay, serial dilutions of the purified or partially purified carnobacteriocin BM1 are prepared in a liquid growth medium in a microtiter plate. youtube.com Each well is then inoculated with a standardized suspension of the target bacterium. After an incubation period, the growth in each well is assessed, often by measuring the optical density. nih.gov The MIC is identified as the lowest concentration of the bacteriocin at which no bacterial growth is observed. youtube.com This method provides a quantitative measure of the antimicrobial efficacy of carnobacteriocin BM1 and is essential for comparing its activity against different strains or under various conditions. researchgate.net

Mechanism of Action Elucidation

Membrane Integrity Assays (e.g., Fluorescence Anisotropy)

To understand how carnobacteriocin BM1 kills target cells, researchers investigate its effect on the bacterial cell membrane. Membrane integrity assays are crucial in this regard. One such technique is fluorescence anisotropy, which measures the rotational mobility of a fluorescent probe embedded within the cell membrane. nih.gov

When carnobacteriocin BM1 interacts with and disrupts the membrane of a susceptible bacterium, it alters the membrane's fluidity. This change in fluidity affects the movement of the fluorescent probe, leading to a measurable change in fluorescence anisotropy. nih.gov Studies have shown that carnobacteriocin BM1 causes significant modifications in the membrane fluidity of susceptible C. maltaromaticum cells, particularly those in the logarithmic growth phase. nih.gov This indicates that the bacteriocin's primary mode of action involves compromising the integrity of the cell membrane. nih.gov These assays are often complemented by the use of fluorescent dyes that can only enter cells with damaged membranes, providing further evidence of membrane permeabilization. mdpi.com

High-Resolution Imaging (e.g., Atomic Force Microscopy)

High-resolution imaging techniques provide direct visual evidence of the physical damage caused by carnobacteriocin BM1 to bacterial cells. Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface of single bacterial cells at the nanoscale, under near-physiological conditions. nih.govbiorxiv.org

AFM has been used to visualize the morphological changes induced by an oxidized form of carnobacteriocin BM1 on C. maltaromaticum DSM20730. nih.gov These studies have revealed that the bacteriocin causes visible damage to the cell surface, but only when the bacteria are in an actively dividing state. nih.gov This direct visualization of cellular damage confirms that the antibacterial activity of carnobacteriocin BM1 is linked to its ability to disrupt the physical structure of the bacterial cell envelope. nih.gov Comparing images of treated and untreated cells allows for a detailed analysis of the bacteriocin's impact on cell morphology and surface structure. nih.gov

Proton-Motive Force Measurements

The investigation into the mechanism of action of Carnobacteriocin BM1 (Cbn BM1) has utilized proton-motive force (PMF) measurements to understand its effect on the cellular energy state of target bacteria. The PMF is composed of two key components: the electrical potential (Δψ) and the transmembrane pH gradient (ΔpH). Research has shown that the antimicrobial action of Cbn BM1 is linked to the dissipation of this force, a common mechanism for many bacteriocins. nih.gov

A key study investigating an oxidized form of Cbn BM1 against Carnobacterium maltaromaticum DSM20730 revealed that the bacteriocin's effectiveness is dependent on the physiological state of the target cells. nih.gov The study found that for bacteria in the logarithmic (active dividing) growth phase, Cbn BM1 perturbed the Δψ component of the proton-motive force. nih.gov However, the ΔpH component was not significantly affected. nih.gov This disruption of the electrical potential across the cell membrane is a critical step in its bactericidal activity. nih.gov

These findings demonstrate that Cbn BM1 specifically targets and disrupts the membrane potential of actively growing bacteria, leading to cell death, while having a negligible effect on the pH gradient across the membrane. nih.gov The measurements confirmed a direct correlation between the physiological state of the target bacterium, its sensitivity to the bacteriocin, and the specific disruption of the PMF's electrical component. nih.gov

Bioinformatic and Computational Approaches

Bioinformatic and computational tools have become indispensable in the study of bacteriocins like Carnobacteriocin BM1, enabling rapid identification of genetic blueprints and prediction of molecular structures. frontiersin.orge3s-conferences.org These in silico methods offer a powerful strategy for bioprospecting and understanding the molecular basis of bacteriocin function. frontiersin.org

Genome mining is a computational approach that scans bacterial genomes to predict the location of biosynthetic gene clusters (BGCs), which are responsible for producing secondary metabolites like bacteriocins. nih.govnih.gov This methodology has been extensively applied to various strains of Carnobacterium maltaromaticum, the primary producer of Carnobacteriocin BM1. nih.govnih.gov

Studies have successfully identified the BGC for Carnobacteriocin BM1 in numerous C. maltaromaticum genomes. nih.gov The carnobacteriocin BM1 BGC was found in 85% of the C. maltaromaticum genomes analyzed in one study. nih.gov The core BGC for Carnobacteriocin BM1 is relatively simple, often consisting of just two open reading frames (ORFs). researchgate.net As detailed in the table below, these genes encode the essential components for bacteriocin production and self-protection.

Table 1: Genes Identified in the Carnobacteriocin BM1 Biosynthetic Gene Cluster This table is interactive. Users can sort and filter the data.

Gene Name Encoded Protein Function Source(s)
cbnBM1 Carnobacteriocin BM1 precursor The structural peptide that, after processing, becomes the active bacteriocin. researchgate.net

Further genomic analysis has revealed that while the cbnBM1 BGC is widely distributed, its expression may depend on regulatory and secretion proteins encoded by other BGCs, such as the one for carnobacteriocin B2. researchgate.net Genome mining has also identified variants of this bacteriocin. For example, a variant named carnobacteriocin BM1.2 was predicted in the genome of C. maltaromaticum 10040100629. nih.gov This highlights the power of genome mining to not only identify known BGCs but also to uncover novel bacteriocin diversity. nih.govnih.gov

In silico analysis involves using computational tools to study the amino acid sequence and predict the three-dimensional structure of proteins like Carnobacteriocin BM1. This approach provides insights into its classification, functional domains, and potential mechanism of action without the need for extensive laboratory experiments. oaepublish.com

Sequence analysis of the peptide encoded by the cbnBM1 gene confirms its classification as a class IIa bacteriocin. nih.govresearchgate.net A key feature identified through this analysis is the presence of the highly conserved "YGNGV" motif in the N-terminal region. researchgate.net This motif is a hallmark of pediocin-like class IIa bacteriocins and is crucial for their activity against target organisms like Listeria. researchgate.net

Computational tools also facilitate the comparison of bacteriocin sequences, leading to the discovery of natural variants. An in silico analysis identified the carnobacteriocin BM1.2 variant, which features an alanine (B10760859) residue at position 60 instead of the glycine found in the canonical Carnobacteriocin BM1. nih.gov Such substitutions, identified through sequence alignment, can potentially influence the bacteriocin's stability or spectrum of activity. nih.gov

Table 2: In Silico Analysis Findings for Carnobacteriocin BM1 This table is interactive. Users can sort and filter the data.

Analysis Type Finding Significance Source(s)
Sequence Motif Analysis Presence of the YGNGV motif. Confirms classification as a class IIa (pediocin-like) bacteriocin. researchgate.net

Future Research Trajectories for Carnobacteriocin Bm1

Elucidating Undiscovered Regulatory Networks

The production of carnobacteriocin BM1 is known to be intricately linked with the regulatory system of another bacteriocin (B1578144), carnobacteriocin B2. The biosynthetic gene cluster for carnobacteriocin BM1 itself is minimalistic, containing only the structural gene (cbnBM1) and an immunity gene (cbiBM1). Its expression and secretion are dependent on the presence of the cbnB2 gene cluster, which is often located on a plasmid and contains a three-component regulatory system. This system, which includes a peptide pheromone, a histidine kinase, and a response regulator, functions via a quorum-sensing mechanism, ensuring that bacteriocin production is initiated when the bacterial population reaches a certain density. researchgate.netnih.govnih.gov

Future research should focus on a detailed molecular characterization of this cross-regulatory network. Key questions that remain to be answered include the precise nature of the signaling molecule(s) that induce cbnBM1 expression and the specific regulatory proteins that bind to the promoter region of the cbnBM1 operon. Unraveling these undiscovered regulatory pathways could enable the controlled and enhanced production of carnobacteriocin BM1 for various applications.

Table 1: Known and Hypothesized Components of the Carnobacteriocin BM1 Regulatory Network

ComponentStatusFunctionResearch Focus
cbnBM1KnownStructural gene for carnobacteriocin BM1 precursor-
cbiBM1KnownImmunity protein for carnobacteriocin BM1-
cbnB2 Gene ClusterKnownProvides regulatory and secretion machineryCharacterizing the specific genes essential for BM1 production.
Three-Component System (from B2 cluster)KnownQuorum-sensing based regulationIdentifying the specific pheromone and its interaction with the histidine kinase.
Promoter of cbnBM1KnownDNA region for transcription initiationMapping the binding sites for regulatory proteins.
Signaling PheromoneHypothesizedInduces the quorum-sensing cascadeIsolation and structural elucidation of the specific pheromone.
Transcriptional RegulatorsHypothesizedProteins that directly control cbnBM1 transcriptionIdentification and characterization of these proteins.

Engineering Enhanced Activity and Expanded Spectrum Variants

While carnobacteriocin BM1 is potent against certain Gram-positive bacteria, particularly Listeria monocytogenes, its activity against a broader range of spoilage and pathogenic organisms, especially Gram-negative bacteria, is limited. Protein engineering offers a promising avenue to overcome these limitations. The well-defined structure-function relationships of class IIa bacteriocins provide a rational basis for targeted modifications. nih.gov

Future research in this area should explore site-directed mutagenesis and directed evolution to generate variants of carnobacteriocin BM1 with enhanced properties. For instance, modifications to the N-terminal region, which is crucial for receptor binding, could alter its target specificity. Similarly, engineering the C-terminal region, involved in membrane insertion, could enhance its bactericidal potency. The introduction of additional disulfide bridges or specific amino acid substitutions could also improve its stability under various environmental conditions. nih.gov

Table 2: Potential Engineering Strategies for Carnobacteriocin BM1

StrategyTarget RegionDesired Outcome
Site-Directed MutagenesisN-terminal DomainAltered receptor specificity, expanded spectrum
Site-Directed MutagenesisC-terminal DomainIncreased pore-forming activity, enhanced potency
Introduction of Disulfide BridgesFull PeptideIncreased thermal and pH stability
Amino Acid SubstitutionFull PeptideImproved solubility and stability
Domain SwappingN/ACombination of properties from different bacteriocins

Investigating Novel Resistance Mechanisms in Environmental Isolates

The emergence of bacterial resistance is a significant threat to the long-term efficacy of any antimicrobial agent. For class IIa bacteriocins, a primary mechanism of resistance involves the downregulation or mutation of the mannose phosphotransferase system (Man-PTS), which serves as the cell surface receptor for these peptides. asm.orgconicet.gov.ar While this is a known mechanism, it is crucial to proactively investigate other potential resistance strategies that may exist in or be acquired by environmental isolates.

Future research should focus on identifying and characterizing novel resistance mechanisms. This could involve exposing sensitive bacterial populations to sub-lethal concentrations of carnobacteriocin BM1 over extended periods to select for resistant mutants. Subsequent whole-genome sequencing and comparative genomics of these resistant strains could reveal novel mutations or the acquisition of new genes responsible for resistance. Potential novel mechanisms to investigate include the production of enzymes that degrade or modify carnobacteriocin BM1, alterations in cell membrane composition that hinder bacteriocin interaction, and the development of efflux pumps that actively remove the bacteriocin from the cell.

Systems Biology Approaches to Producer-Target Interactions

Understanding the complex interplay between the carnobacteriocin BM1 producer (C. maltaromaticum) and its target bacteria at a holistic level is essential for optimizing its application in complex microbial communities. Systems biology, through the integration of multi-omics data, provides a powerful framework for achieving this comprehensive understanding.

Future research should employ a systems biology approach to map the molecular interactions during co-culture of C. maltaromaticum and a target species like L. monocytogenes. This would involve parallel transcriptomic, proteomic, and metabolomic analyses of both organisms over time. Such studies could reveal the global changes in gene expression, protein synthesis, and metabolic pathways in the producer as it synthesizes and secretes the bacteriocin, and in the target as it responds to the antimicrobial peptide. This approach could identify novel stress response pathways in the target organism and potential synergistic or antagonistic interactions with other metabolites produced by C. maltaromaticum. researchgate.net

Bioprospecting for Related Bacteriocins with Unique Properties

The genus Carnobacterium is a rich source of antimicrobial peptides, with various species known to produce a diverse array of bacteriocins. nih.govmdpi.com Bioprospecting for novel bacteriocins related to carnobacteriocin BM1 holds significant potential for discovering compounds with unique and advantageous properties, such as enhanced stability, a broader spectrum of activity, or different regulatory mechanisms.

Future research efforts should focus on screening a wide range of Carnobacterium isolates from diverse ecological niches, including food processing environments, marine ecosystems, and the gastrointestinal tracts of various animals. nih.gov A combination of traditional culture-based screening for antimicrobial activity and modern genome mining techniques can be employed. frontiersin.org Genome mining, in particular, allows for the in silico identification of biosynthetic gene clusters for novel class IIa bacteriocins, which can then be heterologously expressed and characterized. This approach accelerates the discovery process and can uncover bacteriocins that may not be expressed under standard laboratory conditions.

Q & A

Q. How is carnobacteriocin BM1 classified within the bacteriocin family, and what distinguishes it from other class IIa bacteriocins?

Carnobacteriocin BM1 belongs to class IV bacteriocins (also termed "non-pediocin-like" class II bacteriocins) based on sequence homology and structural features . Unlike class IIa bacteriocins (e.g., pediocin PA-1), BM1 lacks the conserved YGNGVXC motif in its N-terminal region, which is critical for target cell recognition in class IIa members. Instead, BM1’s activity relies on a distinct helical structure and electrostatic interactions . Sequence alignment tools (e.g., Clustal Omega) and phylogenetic analysis are essential for classification .

Q. What experimental methods are used to confirm bacteriocin BM1’s antimicrobial activity and specificity?

The spot-on-lawn assay is the gold standard: BM1 solution (20 µg/mL in peptone water) is spotted onto an agar overlay inoculated with indicator strains (e.g., Carnobacterium piscicola LV17C). Zones of inhibition after 18–24 hours indicate activity . For specificity, cross-testing against Gram-positive (e.g., Listeria) and Gram-negative strains under standardized pH (6–8) and temperature (25–37°C) conditions is critical . Activity loss after proteinase K treatment confirms its proteinaceous nature .

Q. What genetic determinants are required for BM1 production and immunity?

BM1 biosynthesis involves a three-gene cluster :

  • Structural gene (cbnBM1) encoding the prepeptide.
  • Immunity gene (cbiBM1) producing a membrane-associated protein that protects the producer strain.
  • Transport gene (cbnT) for secretion . Heterologous expression in hosts like Lactococcus lactis requires plasmid vectors (e.g., pMG36e) with constitutive promoters. Immunity is confirmed by transforming sensitive strains (e.g., C. divergens LV13) with cbiBM1 and testing survival in BM1-containing broth .

Advanced Research Questions

Q. How do structural modifications (e.g., amino acid substitutions) alter BM1’s activity spectrum and potency?

Site-directed mutagenesis of BM1’s helical regions (e.g., residues 20–35) can modulate target specificity. For example, substituting charged residues (e.g., Glu→Ala) reduces electrostatic interactions with lipid II, a key target in bacterial membranes . Activity is quantified via MIC assays and circular dichroism (CD) to confirm structural integrity. Synergistic effects with other bacteriocins (e.g., carnobacteriocin B2) should be tested using checkerboard assays .

Q. What experimental strategies resolve contradictions in BM1’s immunity mechanisms?

Despite cbiBM1 expression, some strains (e.g., C. piscicola UAL26) remain sensitive to BM1 . To investigate:

  • Perform Western blotting to verify immunity protein expression.
  • Use fluorescence microscopy with labeled BM1 to assess membrane binding in immune vs. non-immune strains.
  • Test if extracellular immunity protein supplementation (100 µg/mL) neutralizes BM1 in vitro; if not, this suggests immunity requires intracellular components .

Q. How can researchers optimize BM1 production yields in heterologous hosts?

Apply response surface methodology (RSM) to optimize culture conditions:

  • Central composite design (CCD) tests variables like yeast extract (14–15 g/L), glucose (28–30 g/L), and pH (6.8) .
  • Monitor BM1 titers via HPLC purification and activity assays.
  • Use RNA-seq to identify bottlenecks in transcription/translation of the cbnBM1 cluster under suboptimal conditions .

Q. What methodologies validate BM1’s mode of action at the molecular level?

  • Liposome leakage assays : Incorporate synthetic lipid II into liposomes and measure dye release after BM1 exposure.
  • Surface plasmon resonance (SPR) : Quantify BM1 binding kinetics to lipid II or membrane mimics.
  • Cryo-EM : Resolve BM1-membrane pore structures at near-atomic resolution .

Methodological Considerations

  • Data Contradictions : Conflicting results on BM1’s pH stability may arise from assay variations (e.g., buffer composition). Standardize protocols using MES (pH 6) and Tris (pH 8) buffers with protease inhibitors.
  • Reproducibility : Deposit genetic constructs (e.g., cbnBM1 clusters) in public repositories (AddGene) and share raw SPR/cryo-EM data via platforms like EMDB .
  • Ethical Reporting : Avoid overinterpreting in vitro data; explicitly state limitations in animal or clinical relevance .

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